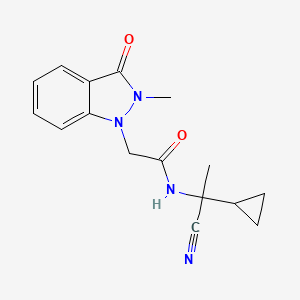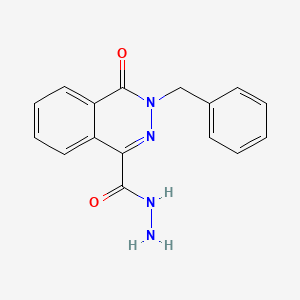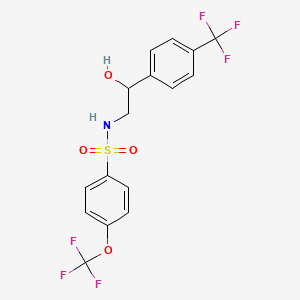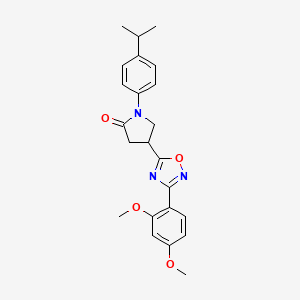
1-Nitro-2-(pentan-3-yloxy)benzene
Vue d'ensemble
Description
1-Nitro-2-(pentan-3-yloxy)benzene is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a pentan-3-yloxy group. It is primarily used in research and development within the fields of organic chemistry and material science.
Méthodes De Préparation
The synthesis of 1-Nitro-2-(pentan-3-yloxy)benzene typically involves the nitration of 2-(pentan-3-yloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .
Analyse Des Réactions Chimiques
1-Nitro-2-(pentan-3-yloxy)benzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Nitro-2-(pentan-3-yloxy)benzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds
Mécanisme D'action
The mechanism of action of 1-Nitro-2-(pentan-3-yloxy)benzene is primarily related to its chemical reactivity. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications. Additionally, the compound’s reactivity can be modulated by the presence of the pentan-3-yloxy group, which influences its solubility and steric properties .
Comparaison Avec Des Composés Similaires
1-Nitro-2-(pentan-3-yloxy)benzene can be compared with other nitro-substituted benzene derivatives, such as:
1-Nitro-2-(methoxy)benzene: Similar in structure but with a methoxy group instead of a pentan-3-yloxy group. It is more commonly used and studied.
1-Nitro-2-(ethoxy)benzene: Contains an ethoxy group, making it less bulky compared to the pentan-3-yloxy derivative.
1-Nitro-2-(propoxy)benzene: Features a propoxy group, providing a balance between steric hindrance and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for specialized research applications.
Propriétés
IUPAC Name |
1-nitro-2-pentan-3-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-9(4-2)15-11-8-6-5-7-10(11)12(13)14/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTALUFKIARWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2719184.png)
![(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2719185.png)
![Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2719187.png)



![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2719194.png)
![5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2719196.png)
![2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2719197.png)

![N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2719202.png)


![N-(2-hydroxy-3-methoxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2719206.png)
